4-Methoxy-2-phenylpyridine
Overview
Description
4-Methoxy-2-phenylpyridine is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, featuring a methoxy group at the 4-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
Compounds similar to 4-Methoxy-2-phenylpyridine, such as 4-Phenylpyridine-2-One, have been found to act as positive allosteric modulators (PAMs) at the M1 muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting functions like memory and learning.
Mode of Action
As PAMs, these compounds don’t activate the receptor directly. Instead, they enhance the receptor’s response to its natural ligand, acetylcholine . This results in an increased cellular response.
Biochemical Pathways
The M1 muscarinic acetylcholine receptor is part of the G protein-coupled receptor family. When activated, it can trigger several downstream signaling pathways, including the activation of phospholipase C and the production of inositol trisphosphate .
Result of Action
The activation of M1 muscarinic acetylcholine receptors can lead to various cellular effects, including changes in ion channel activity, gene expression, and enzyme activity .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-phenylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, toxic or adverse effects can occur. These effects may include disruptions in cellular metabolism and function, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The distribution patterns of this compound are important for understanding its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylpyridine typically involves the reaction of 4-methoxybenzaldehyde with pyridine under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxybenzaldehyde reacts with phenylmagnesium bromide to form an intermediate, which is then cyclized to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (Cl2, Br2) and sulfonates are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Aryl halides and sulfonates.
Scientific Research Applications
4-Methoxy-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) for display and lighting technologies
Comparison with Similar Compounds
2-Methylpyridine: Another pyridine derivative with a methyl group at the 2-position.
4-Methoxy-2-iodopyridine: Similar structure but with an iodine atom at the 2-position.
Pyridinium Salts: Structurally diverse compounds with a pyridine core
Uniqueness: 4-Methoxy-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and phenyl groups influence its electronic distribution, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-methoxy-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCGUHGNJQWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673503 | |
Record name | 4-Methoxy-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-56-9 | |
Record name | 4-Methoxy-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53698-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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